Octyl 2-methylbenzoate

Description

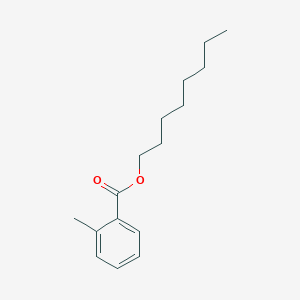

Octyl 2-methylbenzoate is an ester derived from 2-methylbenzoic acid (o-toluic acid) and octanol. Its structure comprises a benzene ring substituted with a methyl group at the 2-position and an octyl ester group at the carboxylate position. This compound belongs to the broader class of benzoate esters, which are widely utilized in pharmaceuticals, cosmetics, and industrial applications due to their stability and tunable physicochemical properties.

Properties

CAS No. |

194725-26-3 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

octyl 2-methylbenzoate |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-7-10-13-18-16(17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3 |

InChI Key |

HFHCPLJKATZYOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification

Fischer esterification is a classic method for synthesizing esters. This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

- Reactants : 2-methylbenzoic acid and octanol

- Catalyst : Typically sulfuric acid or p-toluenesulfonic acid

-

- Mix 2-methylbenzoic acid and octanol in a reaction flask.

- Add the acid catalyst to the mixture.

- Heat the mixture to reflux (approximately 110°C) for several hours to facilitate the reaction.

- Remove water formed during the reaction using a Dean-Stark apparatus or by azeotropic distillation.

Yield : The yield can vary based on reaction time, temperature, and the molar ratio of reactants.

| Parameter | Value |

|---|---|

| Reaction Temperature | 110°C |

| Reaction Time | 4-8 hours |

| Catalyst Amount | 10-15% w/w of carboxylic acid |

| Expected Yield | Up to 90% |

Direct Esterification Using Ionic Liquids

Recent advancements have introduced ionic liquids as alternatives to traditional solvents in esterification reactions due to their low volatility and recyclability.

- Reactants : 2-methylbenzoic acid and octanol

- Ionic Liquid : [EMIM] OAc (1-ethyl-3-methylimidazolium acetate)

-

- Combine the reactants with the ionic liquid in a reaction vessel.

- Heat the mixture under reflux conditions.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Advantages : This method can yield high conversions with minimal environmental impact.

| Parameter | Value |

|---|---|

| Reaction Temperature | Varies (typically around 80°C) |

| Reaction Time | 6-12 hours |

| Ionic Liquid Used | [EMIM] OAc |

| Expected Yield | Up to 94% |

Catalytic Esterification

This method employs metal catalysts to enhance the reaction rate between the alcohol and carboxylic acid.

- Catalysts : Transition metals such as zinc or titanium-based catalysts can be used.

-

- Mix reactants with a catalytic amount of metal catalyst.

- Conduct the reaction under controlled temperature and pressure conditions.

Yield : This method often provides higher yields due to improved kinetics.

| Parameter | Value |

|---|---|

| Reaction Temperature | Typically around 100°C |

| Catalyst Amount | Varies (0.5% - 5% w/w) |

| Expected Yield | Up to 95% |

Analysis of Preparation Methods

The choice of preparation method for octyl 2-methylbenzoate significantly impacts both yield and purity.

Comparison of Methods

| Method | Yield (%) | Time Required | Environmental Impact |

|---|---|---|---|

| Fischer Esterification | Up to 90 | Several hours | Moderate |

| Ionic Liquid Esterification | Up to 94 | Longer (6-12 hrs) | Low |

| Catalytic Esterification | Up to 95 | Moderate | Moderate |

Factors Influencing Yield

Temperature : Higher temperatures generally increase reaction rates but may also lead to side reactions.

Catalyst Efficiency : The choice and amount of catalyst can significantly affect both yield and reaction time.

Reaction Time : Extended reaction times can lead to higher yields but may also increase costs and energy consumption.

Chemical Reactions Analysis

Hydrolysis

Octyl 2-methylbenzoate undergoes hydrolysis in acidic or basic media, regenerating 2-methylbenzoic acid and 1-octanol:

-

Acid-Catalyzed Hydrolysis :

In 1 M HCl at 70°C, octyl benzoate hydrolyzes completely within 24 hours. The ortho-methyl group may slightly retard hydrolysis due to steric hindrance. -

Base-Catalyzed Hydrolysis :

Alkaline conditions (e.g., NaOH) accelerate hydrolysis via nucleophilic acyl substitution. For C12-15 alkyl benzoates, >90% degradation occurs within 8 hours in 0.1 M NaOH .

Transesterification

Lipase-catalyzed transesterification offers enantioselective pathways. Candida antarctica lipase B (CALB) immobilized on octyl-agarose efficiently resolves racemic mixtures of esters (Table 2) :

| Lipase | Reactor Material | Reaction Time (h) | ee_p (%) | Conversion (%) |

|---|---|---|---|---|

| CALB | Polypropylene | 24 | 63.0 | 5.8 |

| CALB | Polypropylene | 48 | 89.6 | 24.9 |

Adapted from lipase-mediated kinetic resolutions .

For this compound, similar conditions could enable enantiomeric enrichment or synthesis of chiral derivatives.

Stability and Side Reactions

-

Thermal Stability :

Alkyl benzoates degrade at temperatures >150°C, forming carboxylic acids and alkenes via β-elimination . The ortho-methyl group may enhance thermal stability by reducing molecular mobility. -

Oxidative Degradation :

Under aerobic conditions, esters can oxidize to peroxides or ketones. For benzyl alcohol derivatives, oxidative esterification intermediates include aldehydes and carbene complexes (Fig. 1) .

Industrial and Mechanistic Considerations

-

Catalyst Synergy :

Cooperative effects between IL cations (e.g., [EMIM]) and anions (e.g., OAc) activate hydroxyl groups, critical for esterification efficiency . -

Steric and Electronic Effects :

The ortho-methyl group in 2-methylbenzoic acid introduces steric hindrance, potentially slowing nucleophilic attack during hydrolysis or transesterification. Electronic effects from the methyl substituent may also alter resonance stabilization of intermediates.

Scientific Research Applications

Pharmaceutical Applications

Octyl 2-methylbenzoate is used as an intermediate in the synthesis of various pharmaceutical compounds. Its role as a solvent and a plasticizer enhances the formulation of drugs, particularly in controlled-release systems.

- Biocatalysis : A study demonstrated the use of lipase immobilized on octyl-agarose to achieve high enantioselectivity in the synthesis of chiral drugs. The immobilization on octyl-agarose significantly improved conversion rates compared to free lipase systems, indicating its potential for efficient drug synthesis in organic solvents .

Cosmetic Applications

In cosmetics, this compound serves as an emollient and skin-conditioning agent. It helps improve the texture and spreadability of formulations.

- Safety and Efficacy : Regulatory frameworks, such as the European Union Directive (1223/2009), mandate thorough safety assessments for cosmetic products containing this compound. Studies emphasize that products must undergo rigorous testing to ensure safety and effectiveness before market introduction .

Material Science Applications

The compound is also explored in material science for its properties related to polymer synthesis.

- Polymerization Studies : Research has shown that octyl derivatives can be used in controlled chain-growth polymerization processes, leading to materials with enhanced solubility and optical properties. For instance, poly(N-octyl-m-benzamide) has been synthesized for applications in optoelectronic devices due to its favorable π-conjugated structures .

Case Study 1: Enantioselective Synthesis

A recent study focused on the immobilization of Candida antarctica lipase B (CALB) on octyl-agarose beads for the enantioselective esterification of flurbiprofen. The results indicated that using a polypropylene reactor with octyl-agarose support led to over nine times higher conversion rates compared to traditional glass reactors, showcasing the effectiveness of this approach in pharmaceutical applications .

Case Study 2: Cosmetic Formulation

In cosmetic formulations, this compound was evaluated for its emollient properties. A comprehensive study highlighted its role in enhancing skin feel and moisture retention while ensuring compliance with safety regulations. The findings underscored the importance of ingredient selection based on both performance and regulatory standards .

Summary Table of Applications

Mechanism of Action

The mechanism by which octyl 2-methylbenzoate exerts its effects involves its interaction with various molecular targets. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bond in this compound can undergo hydrolysis, releasing the active components at the target site .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Ester Chain Length

Methyl 2-Methylbenzoate (M2MB)

- Structure : Methyl ester of 2-methylbenzoic acid.

- Key Differences : Shorter ester chain (methyl vs. octyl) results in lower molecular weight and higher volatility compared to Octyl 2-methylbenzoate.

- Research Findings : M2MB was studied for electrophilic/nucleophilic aromatic substitution behavior. Electron-donating methyl groups at the 2-position influence reactivity, suggesting that this compound may exhibit similar electronic effects but with altered solubility and bioavailability due to the longer octyl chain .

Octyl Gallate

- Structure : Octyl ester of gallic acid (3,4,5-trihydroxybenzoic acid).

- Key Differences : Additional hydroxyl groups on the aromatic ring enhance polarity and antioxidant activity.

- Research Findings : Octyl gallate demonstrated potent antiparasitic activity against Toxoplasma gondii, inhibiting intracellular growth (vacuoles with 1–4 tachyzoites: 0.18 ± 0.04 vs. DMSO control: 0.51 ± 0.10) . This highlights how hydroxyl substituents enhance bioactivity compared to methyl-substituted analogues like this compound.

Ethyl 2-Methoxybenzoate

- Structure : Ethyl ester of 2-methoxybenzoic acid.

- Key Differences : Methoxy group (electron-donating) vs. methyl group.

- Research Findings: Methoxy substituents increase solubility in polar solvents (e.g., ethanol) and alter spectral properties (IR, NMR) compared to methyl-substituted derivatives .

Physicochemical Properties

The octyl chain in this compound confers higher hydrophobicity compared to shorter-chain esters (e.g., methyl or ethyl benzoates). This property aligns with chromatography studies: octyl-based columns (e.g., TSKgel Octyl-80TS) exhibit faster kinetics but lower hydrophobic selectivity than ODS columns, suggesting this compound may partition differently in analytical systems .

Table 1: Comparative Physicochemical Properties

*Calculated using ChemDraw.

Industrial and Commercial Relevance

- Chromatography : The octyl group’s hydrophobicity makes it suitable for reverse-phase chromatography, though selectivity varies with substituents .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Octyl 2-methylbenzoate, and how can purity be ensured?

- Methodology :

- Esterification : React 2-methylbenzoic acid with octanol using acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progress via thin-layer chromatography (TLC).

- Enzymatic synthesis : Use immobilized lipases (e.g., Novozym®435) in solvent-free systems. Optimize variables like temperature (40–60°C), molar ratio (1:1–1:3 acid:alcohol), and enzyme loading (5–15% w/w) .

- Purification : Employ column chromatography (Sephadex G-75) or distillation. Validate purity using GC-MS (>98% by area normalization) and NMR (absence of residual alcohol/acid peaks) .

Q. How can researchers confirm the structural identity of this compound?

- Techniques :

- NMR : Compare ¹H/¹³C spectra with reference data. Key signals: ester carbonyl (~170 ppm in ¹³C), aromatic protons (δ 7.2–8.1 ppm in ¹H) .

- X-ray crystallography : Resolve crystal structure (if crystalline) to confirm bond lengths/angles (e.g., ester C=O bond ~1.21 Å) .

- Cheminformatics : Use SDF/MOL files to simulate 3D structures and compare with experimental data .

Q. What analytical methods are recommended for quantifying this compound in complex formulations?

- Quantitative approaches :

- GC-FID : Use internal standards (e.g., methyl palmitate) for calibration. Limit of detection (LOD) <0.1 µg/mL .

- HPLC-UV : C18 column, mobile phase acetonitrile/water (70:30), λ = 254 nm. Validate linearity (R² >0.99) across 1–100 µg/mL .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for industrial scalability?

- Experimental design :

- Box-Behnken Design (BBD) : Test 3 factors (enzyme load, temperature, stirring speed) across 15 runs. Use response surface methodology (RSM) to model yield (e.g., 85–92% predicted vs. 89% experimental) .

- Kinetic studies : Determine Vmax and Km for the enzyme-substrate system. For Novozym®435, typical Km ≈ 0.5 mM for similar esters .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Strategies :

- Cross-validation : Compare NMR, IR, and X-ray data. For example, IR ester C=O stretch (~1740 cm⁻¹) should align with NMR carbonyl signals .

- Computational modeling : Use tools like Gaussian to simulate spectra and identify discrepancies (e.g., unexpected coupling constants in ¹H NMR) .

Q. What computational approaches predict the physicochemical properties of this compound?

- Tools :

- QSAR models : Predict logP (~4.2), solubility (~0.01 mg/mL in water), and melting point (≈ -20°C for liquid esters) using databases like REAXYS .

- Molecular dynamics : Simulate diffusion coefficients in lipid bilayers to assess permeability (e.g., for transdermal delivery studies) .

Q. How to design experiments studying this compound’s interactions in multi-component systems (e.g., sunscreens)?

- Methodology :

- Central Composite Design (CCD) : Vary concentrations of this compound, avobenzone, and oils (e.g., grape seed oil). Measure SPF in vitro (e.g., 5–15 SPF range) using UV spectrophotometry .

- ANOVA : Analyze significance of interactions (p<0.05). For example, grape seed oil may reduce SPF by 20% due to solubility effects .

Q. How to assess the stability of this compound under varying storage conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.